3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and benzyl isocyanate.
Formation of Intermediate: The initial step involves the reaction of 2-chlorobenzylamine with benzyl isocyanate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazoline ring structure.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-benzylquinazoline-2,4(1H,3H)-dione: Lacks the 2-chlorobenzyl group.
1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione: Lacks the benzyl group at the 3-position.
3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione: Has the 2-chlorobenzyl group at the 3-position instead of the 1-position.
Uniqueness
3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both benzyl and 2-chlorobenzyl groups, which can contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-benzyl-1-[(2-chlorophenyl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-17(19)15-24-20-13-7-5-11-18(20)21(26)25(22(24)27)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGIDBOXXPHBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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